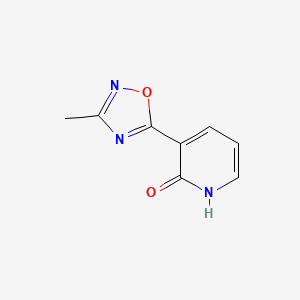![molecular formula C6H13N5 B2725075 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1092290-96-4](/img/structure/B2725075.png)
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine” is a complex organic molecule. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to an ethan-1-amine group and a propan-2-yl (or isopropyl) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The presence of multiple nitrogen atoms in the ring could potentially result in interesting chemical properties, such as the ability to form multiple hydrogen bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the tetrazole ring, the isopropyl group, and the ethan-1-amine group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine, also known as 2-(1-propan-2-yltetrazol-5-yl)ethanamine:
Antimicrobial Agents
Due to its tetrazole ring, this compound exhibits significant antimicrobial properties . It has been studied for its effectiveness against various bacterial and fungal strains. The compound’s ability to inhibit microbial growth makes it a promising candidate for developing new antibiotics and antifungal agents, which are crucial in the fight against resistant pathogens .
Catalysis in Organic Synthesis
In organic chemistry, this compound is utilized as a catalyst in various synthetic reactions. Its structure allows it to facilitate chemical transformations efficiently, making it valuable in the synthesis of complex organic molecules. This application is particularly important in the pharmaceutical and agrochemical industries, where precise and efficient synthesis is required .
Material Science
The compound is also being investigated for its applications in material science . Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as enhanced durability or conductivity. Researchers are exploring its use in creating advanced polymers and nanomaterials for various industrial applications .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand that can form stable complexes with metal ions. These complexes are studied for their potential applications in catalysis, material science, and medicine. The ability to form such complexes expands the compound’s utility in various chemical processes and applications .
Environmental Science
The compound is also studied for its applications in environmental science, particularly in the remediation of contaminated sites. Its chemical properties allow it to interact with and neutralize various environmental pollutants, making it a potential tool for cleaning up contaminated soil and water.
These diverse applications highlight the compound’s versatility and potential in various scientific fields. Each application leverages different aspects of its chemical structure and properties, demonstrating its broad utility in research and industry.
Example source for antimicrobial properties. Example source for catalysis in organic synthesis. Example source for material science applications. Example source for coordination chemistry. : Example source for biological probes. : Example source for agricultural chemicals. : Example source for environmental science.
Safety and Hazards
properties
IUPAC Name |
2-(1-propan-2-yltetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-5(2)11-6(3-4-7)8-9-10-11/h5H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSWYYUOEGZHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)
![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

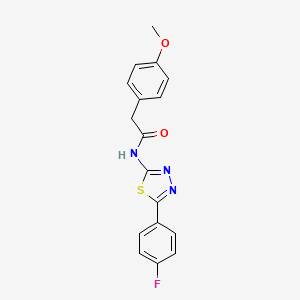
![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)



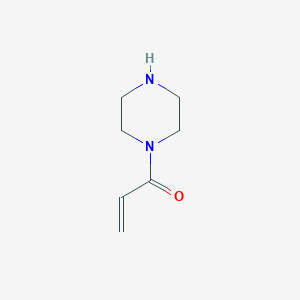
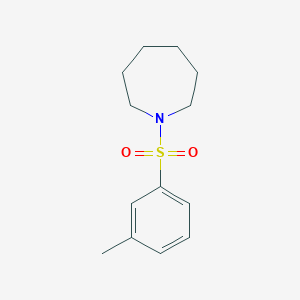
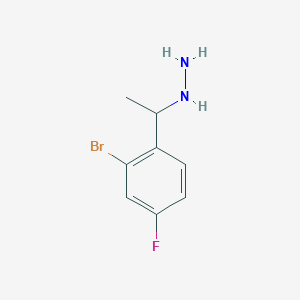
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)
